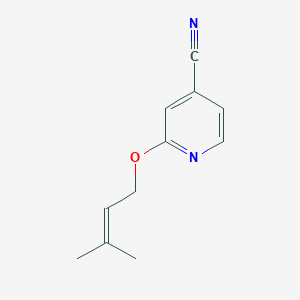
4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid (DMBBA) is an organic compound derived from the benzoimidazole family. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and flavor and fragrances. DMBBA has been studied extensively over the past few decades, and is known for its wide range of applications in the medical and scientific fields.
Aplicaciones Científicas De Investigación
Chemistry and Properties
The review by Boča et al. (2011) presents a comprehensive analysis of the chemistry and properties of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes, focusing on their preparation, properties, and biological activities. This work identifies potential areas of interest for future investigations, including the exploration of analogues of 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid (Boča, Jameson, & Linert, 2011).
Pharmacological Activities
Gallic acid, a structurally related compound, is highlighted for its anti-inflammatory properties and serves as an example of how derivatives of benzimidazole compounds, like this compound, might offer therapeutic potential. The review by Bai et al. (2020) details the pharmacological activities and mechanisms of action of Gallic acid, providing insights into the potential anti-inflammatory effects of benzimidazole derivatives (Bai et al., 2020).
Optoelectronic Materials
Research on the incorporation of benzimidazole and its derivatives into π-extended conjugated systems for the creation of novel optoelectronic materials is reviewed by Lipunova et al. (2018). This work highlights the importance of these compounds in developing materials for organic light-emitting diodes and other optoelectronic applications, suggesting a possible application for this compound in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Impact of Benzimidazole Fungicides
Davidse (1986) provides a critical review on the mechanism of action and biological impact of benzimidazole fungicides, which could be relevant for understanding the biological activities of this compound. This review discusses how bioactive benzimidazoles inhibit microtubule assembly, offering insights into their potential mechanism of action (Davidse, 1986).
Therapeutic Potential of Benzimidazole Compounds
The review by Babbar, Swikriti, & Arora (2020) discusses the therapeutic potential of benzimidazole compounds, highlighting their diverse biological and clinical applications. This comprehensive review could provide a theoretical foundation for the development of new therapeutic agents based on this compound (Babbar, Swikriti, & Arora, 2020).
Propiedades
IUPAC Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-6-10-11(7-9(8)2)15-12(14-10)4-3-5-13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSRFBCELBGRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)



![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)


![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)